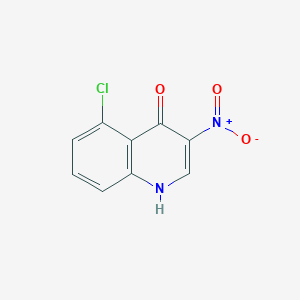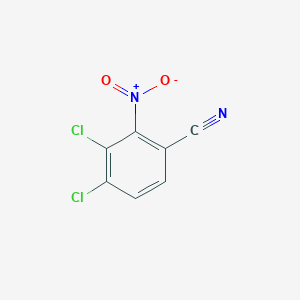
3,4-Dichloro-2-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-2-nitrobenzonitrile is an aromatic nitrile compound with the molecular formula C7H2Cl2N2O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, along with a nitrile group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-2-nitrobenzonitrile can be synthesized through the nitration of 3,4-dichlorobenzonitrile. The nitration process typically involves the use of mixed acid (a combination of concentrated sulfuric acid and nitric acid) at controlled temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods: In industrial settings, the preparation of 3,4-dichlorobenzonitrile, which is a precursor to this compound, involves the reaction of 3,4-dichlorobenzamide with dehydrating agents. The nitration step follows, using mixed acid under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 3,4-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under basic conditions.
Major Products Formed:
Reduction: 3,4-Dichloro-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
3,4-Dichloro-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 3,4-dichloro-2-nitrobenzonitrile involves its reactivity towards nucleophiles and reducing agents. The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack.
相似化合物的比较
3,4-Dichlorobenzonitrile: Lacks the nitro group, making it less reactive in certain substitution reactions.
2,4-Dichloro-3-nitrobenzonitrile: Similar structure but with different positioning of the nitro group, affecting its reactivity and applications.
4-Chloro-2-nitrobenzonitrile: Contains only one chlorine atom, leading to different chemical properties and uses.
Uniqueness: 3,4-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and makes it valuable in various synthetic applications.
属性
分子式 |
C7H2Cl2N2O2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC 名称 |
3,4-dichloro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-2-1-4(3-10)7(6(5)9)11(12)13/h1-2H |
InChI 键 |
OCMULDODVKWPBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C#N)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
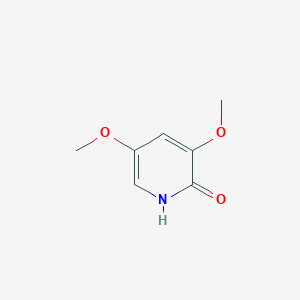
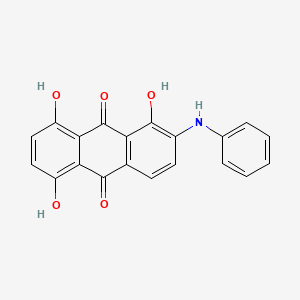

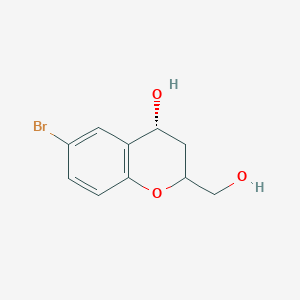
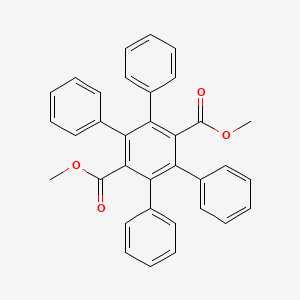
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
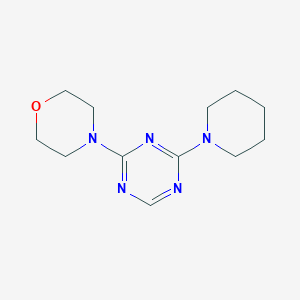
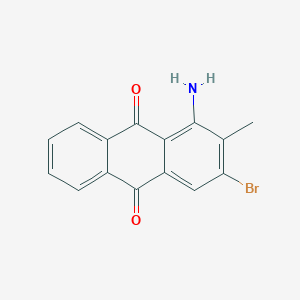
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
